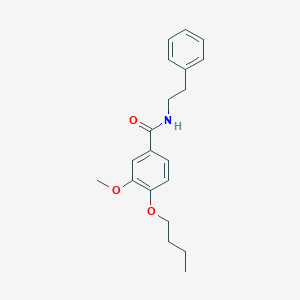

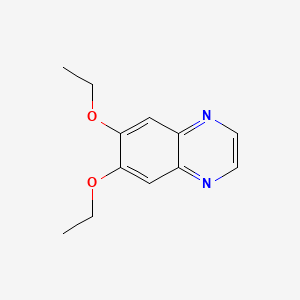

6,7-diethoxyquinoxaline

Übersicht

Beschreibung

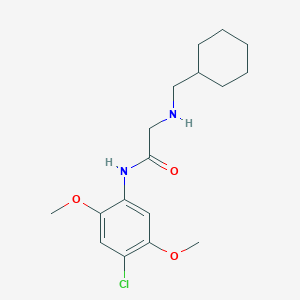

6,7-diethoxyquinoxaline (DEQ) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinoxaline, which is a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities. DEQ is a potent antagonist for N-methyl-D-aspartate (NMDA) receptors and has been shown to have a wide range of effects on various physiological and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Antioxidant Use in Animal Feed

6,7-diethoxyquinoxaline, known as Ethoxyquin (EQ), is primarily used as an antioxidant in animal feed to protect against lipid peroxidation. This application is crucial to maintain the quality of feed for animals like fish and poultry (Blaszczyk et al., 2013). Another study focused on the effects of dietary ethoxyquin on growth performance and body composition in fish, indicating that while EQ can affect growth rates, its optimal concentration is essential for beneficial outcomes (Wang et al., 2010).

Impact on Human Health

While EQ is not used directly in human food, it can indirectly affect human health through its presence in animal products. Studies have evaluated EQ's potential pro-oxidant activity and its ability to cause DNA damage and chromosome aberrations (Blaszczyk & Skolimowski, 2015). This highlights the need for ongoing research into the safety aspects of EQ in the food chain.

Inhibition of Hepatocarcinogenic Effects

Research has shown that EQ can inhibit the hepatocarcinogenic effects of certain carcinogens in animals, suggesting a protective role against liver cancer (Cabral & Neal, 1983). This property of EQ underscores its potential as a chemopreventive agent in certain contexts.

Effects on Cellular and Molecular Level

EQ has been studied for its effects at the cellular level, including its ability to induce DNA damage in human lymphocytes. Such studies are important for understanding the broader implications of EQ exposure in humans and animals (Blaszczyk, 2006).

Inhibition of Carcinogenic Substances

Further studies have examined the inhibitory effects of EQ on carcinogenic substances like aflatoxin B1 in rats, indicating its potential use in reducing the risk of carcinogenesis (Cabral & Neal, 1983).

Pharmaceutical Applications

In the realm of pharmaceuticals, compounds like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, closely related to 6,7-diethoxyquinoxaline, have been investigated for their potential as tyrosine kinase inhibitors. This research points to the possible use of these compounds in targeting specific receptors, such as the epidermal growth factor receptor (EGFR), for therapeutic purposes (Bridges et al., 1996).

Studies on EQ Metabolism and Toxicity

Investigations into the metabolism and toxic effects of EQ have been conducted to understand its impact on liver function and biotransformation in animals, particularly in the context of fish farming and animal husbandry (Berdikova Bohne et al., 2006). These studies are essential to ensure the safety of animal products consumed by humans.

Research on EQ as a Food Preservative

Research into the use of EQ as a food preservative has also been conducted, with a focus on its cytotoxicity and apoptosis-inducing effects in human cells. This is part of ongoing efforts to find safe and effective preservatives for use in the food industry (Blaszczyk & Skolimowski, 2007).

Antidepressant-Like Effects

Additionally, derivatives of quinoxaline, such as N-n-butyl-3-ethoxyquinoxalin-2-carboxamide, have been explored for their antidepressant-like effects in rodent behavioral models, suggesting potential applications in mental health treatments (Bhatt et al., 2013).

Eigenschaften

IUPAC Name |

6,7-diethoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-15-11-7-9-10(14-6-5-13-9)8-12(11)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBWUNZTSVLAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=CN=C2C=C1OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)

![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)

![N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)

![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)

![3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4643672.png)

![2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4643675.png)

![methyl 2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4643686.png)